Methyl 4-bromo-3-fluoro-2-iodobenzoate
Description
Methyl 4-bromo-3-fluoro-2-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxyl group is esterified with a methyl group
Properties
IUPAC Name |
methyl 4-bromo-3-fluoro-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBDBCBHTZCDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-fluoro-2-iodobenzoate typically involves multi-step organic reactions. One common method includes the halogenation of methyl benzoate derivatives. For instance, starting with methyl 4-bromo-3-fluorobenzoate, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-fluoro-2-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange.
Electrophilic Substitution: Bromine or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoates .
Scientific Research Applications
Methyl 4-bromo-3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-fluoro-2-iodobenzoate depends on its application. In chemical reactions, the halogen atoms act as leaving groups or reactive sites for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
- Methyl 3-bromo-4-fluoro-2-iodobenzoate
- Methyl 4-bromo-2-fluoro-3-iodobenzoate
- Methyl 2-fluoro-4-iodobenzoate
Comparison: Methyl 4-bromo-3-fluoro-2-iodobenzoate is unique due to the specific positions of the halogen atoms on the benzene ring, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .
Biological Activity
Methyl 4-bromo-3-fluoro-2-iodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique halogenation pattern, which includes bromine, fluorine, and iodine, enhances its chemical reactivity and makes it a valuable scaffold for drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : CHBrFIO
- Molecular Weight : Approximately 358.93 g/mol
- Structure : The compound features a benzoate structure with multiple halogen substituents that influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The presence of halogen atoms can enhance binding affinity to enzymes, potentially modulating their activity.
- Receptors : The compound may act as a ligand for specific receptors, influencing signal transduction pathways.
- Ion Channels : It may also interact with ion channels, affecting cellular excitability and signaling.
Antimicrobial Activity
Recent studies have demonstrated that halogenated benzoates exhibit varying degrees of antimicrobial activity. This compound is being investigated for its potential as an antibacterial agent against Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | E. coli |
| Ciprofloxacin | 0.008 | E. coli |
| Other Halogenated Compounds | Varies | K. pneumoniae, P. aeruginosa |
Drug Discovery Applications
The compound serves as a scaffold for designing new therapeutic agents targeting various diseases. Its unique structure allows for modifications that can enhance pharmacological properties:
- Cancer Therapy : Research indicates potential applications in developing anticancer agents by modifying the compound to improve selectivity and efficacy against tumor cells.
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A study examined the inhibitory effects of this compound on the T3SS in pathogenic bacteria. High concentrations resulted in significant inhibition of secretion pathways critical for bacterial virulence . -
PET Imaging :
The compound has been explored as a precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, showing promising results in tumor uptake and specificity .
Research Findings
Research highlights the importance of this compound in various fields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
